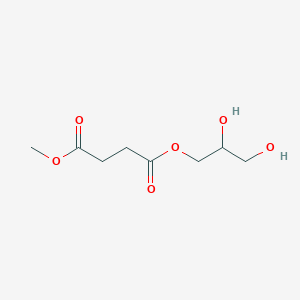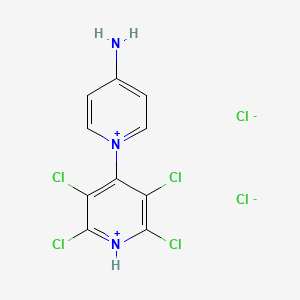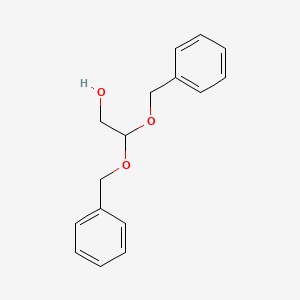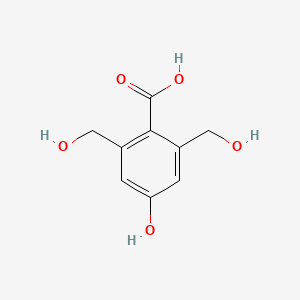
2,3-Dihydroxypropyl methyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl methyl butanedioate is an organic compound with the molecular formula C7H12O6. . This compound is characterized by the presence of two hydroxyl groups and a butanedioate ester, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl methyl butanedioate typically involves the esterification of butanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl methyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving esters and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl methyl butanedioate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a butanedioate ester.
2,3-Dihydroxypropyl hydrogen succinate: Contains a hydrogen succinate group, differing in its ester linkage.
Uniqueness
2,3-Dihydroxypropyl methyl butanedioate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity. Its dual hydroxyl groups make it highly versatile in various chemical transformations, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
146644-70-4 |
|---|---|
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-O-(2,3-dihydroxypropyl) 1-O-methyl butanedioate |
InChI |
InChI=1S/C8H14O6/c1-13-7(11)2-3-8(12)14-5-6(10)4-9/h6,9-10H,2-5H2,1H3 |
InChI-Schlüssel |
WPCQTYRZKYQVOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)

![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)

![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)


![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
